Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution could introduce various functional groups at the benzyl or pyrimidine positions .
Scientific Research Applications
Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for the GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion . This interaction helps improve glucose tolerance and reduce symptoms related to metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine: This compound shares a similar structure and has been studied for its agonistic activity against GPR119.
tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Another compound with a similar functional group, used in organic synthesis.
Uniqueness
Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a GPR119 agonist makes it particularly valuable in the context of metabolic disorder research .
Properties
Molecular Formula |
C21H28N4O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-[(4-methylsulfonylphenyl)methoxy]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O5S/c1-21(2,3)30-20(26)25-11-9-24(10-12-25)19-22-13-17(14-23-19)29-15-16-5-7-18(8-6-16)31(4,27)28/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI Key |
IUCMLAGMPMOAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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